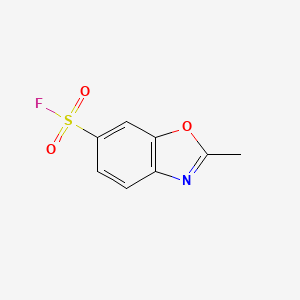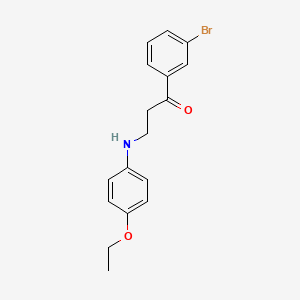![molecular formula C18H15Cl2N3O2 B2921131 N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-39-0](/img/structure/B2921131.png)
N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, commonly known as DPAQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPAQ is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide and its derivatives have been synthesized and characterized for potential antimicrobial activities. For instance, novel quinazolines have been identified as potential antimicrobial agents against a range of bacterial and fungal species, such as Escherichia coli, Staphylococcus aureus, and Candida albicans, showcasing their broad-spectrum antimicrobial properties (Desai et al., 2007). Moreover, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones has been explored, evaluating their antimicrobial activities and identifying compounds with promising efficacy against standard drugs (Patel & Shaikh, 2011).
Antiviral and Antiapoptotic Effects
Research into this compound derivatives has also demonstrated significant antiviral and antiapoptotic effects, particularly in the context of Japanese encephalitis. One study found that a novel anilidoquinoline derivative exhibited considerable reductions in viral load and enhanced survival rates in infected mice, suggesting a potential therapeutic avenue for treating viral encephalitis (Ghosh et al., 2008).
Anticancer Activities
The anticancer potential of this compound derivatives has been a significant area of interest. Novel 3-benzyl-substituted-4(3H)-quinazolinones, for example, have shown remarkable broad-spectrum antitumor activity, with certain compounds displaying potency 1.5–3.0-fold greater than the positive control 5-fluorouracil across various cancer cell lines (Al-Suwaidan et al., 2016). This research underscores the potential of quinazolinone derivatives as antitumor agents.
Molecular Docking and Biological Potentials
The exploration of quinazolinone derivatives extends into molecular docking and biological potential studies, where compounds have been synthesized and evaluated for their antibacterial, anticancer activities, and interactions with specific proteins. Such studies aim to understand the molecular basis of their activity and to guide the development of new therapeutic agents (Mehta et al., 2019).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-16-22-15-6-4-3-5-12(15)18(23-16)25-10-17(24)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOOCHPXYEJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

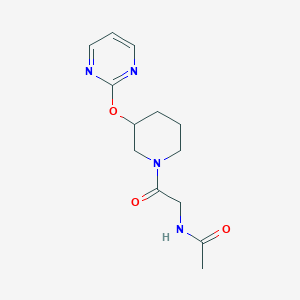
![(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2921054.png)
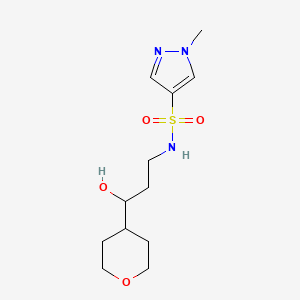
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)

![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)
![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)
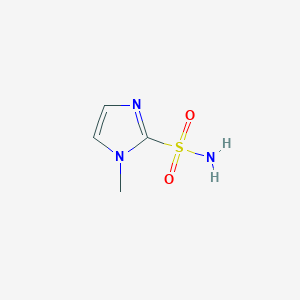

![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)
![2-chloro-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2921067.png)
